molecular formula C17H17FN4O2 B2740095 N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1333956-92-5

N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B2740095
CAS RN: 1333956-92-5
M. Wt: 328.347
InChI Key: UBCUNHAQHLGPBC-UHFFFAOYSA-N
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Description

The compound “N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is an organic compound. It contains several functional groups including a cyano group (-CN), a cyclopropyl group (a three-carbon ring), a methyl group (-CH3), a phenyl group (a six-carbon ring), a fluoro group (-F), an oxadiazole ring (a five-membered ring containing two nitrogens, two carbons, and one oxygen), and a propanamide group (a three-carbon chain with a -CONH2 at the end) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl and phenyl groups would introduce some rigidity into the structure, while the other groups could potentially participate in various forms of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence properties like its boiling point, melting point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. If it is a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a drug, it could have side effects or toxicities at high doses. Handling precautions would need to be taken based on its reactivity and any potential for toxicity .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a drug, future research could involve studying its efficacy and safety in more detail, potentially through clinical trials. If it is a chemical intermediate, future research could involve finding more efficient or environmentally friendly ways to synthesize it .

properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-10-2-3-12(8-13(10)18)17-21-16(24-22-17)7-6-15(23)20-14(9-19)11-4-5-11/h2-3,8,11,14H,4-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCUNHAQHLGPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC(C#N)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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